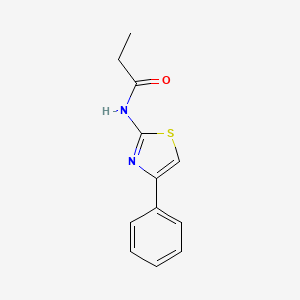

N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Description

Contextual Significance of Thiazole-Containing Compounds in Chemical Biology

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and chemical biology. globalresearchonline.netresearchgate.netbepls.com This structural motif is present in a wide array of natural products, including vitamin B1 (thiamine), and is a key component in numerous synthetic drugs. nih.gov Thiazole derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery. globalresearchonline.netnih.gov

Academic research has extensively documented the diverse pharmacological activities associated with the thiazole nucleus. These activities are often influenced by the nature and position of substituents on the thiazole ring. The versatility of the thiazole scaffold allows for chemical modifications to develop new molecules with enhanced biological potency. globalresearchonline.net

Table 1: Reported Biological Activities of Thiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial (Antibacterial, Antifungal) | nih.govnih.gov |

| Anticancer | nih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral | nih.gov |

| Anticonvulsant | nih.gov |

| Antioxidant | nih.gov |

| Antidiabetic | nih.gov |

| Antimalarial | nih.gov |

The prevalence of the thiazole ring in FDA-approved drugs underscores its importance. globalresearchonline.net Its ability to interact with various biological targets has made it a focal point for the synthesis of new therapeutic agents. researchgate.netnih.gov

Overview of Propanamide Derivatives in Contemporary Chemical Research

Propanamide derivatives represent a significant class of compounds in chemical research, characterized by an amide functional group attached to a propyl chain. The amide bond is a fundamental linkage in peptides and proteins and is a common feature in many pharmaceuticals. The synthesis of derivatives based on the propanamide structure is a common strategy in medicinal chemistry to modify the properties of existing drugs, often to enhance efficacy or reduce side effects.

Research into propanamide derivatives has revealed a wide range of biological activities. For instance, certain propanamide structures are investigated for their potential as enzyme inhibitors or receptor antagonists. The specific biological effect of a propanamide derivative is largely determined by the substituents attached to the amide nitrogen and the carbonyl carbon.

Rationale for Academic Investigation of N-(4-phenyl-1,3-thiazol-2-yl)propanamide and Related Scaffolds

The academic investigation into this compound and related structures is founded on the principle of molecular hybridization. This approach involves combining two or more pharmacophores—in this case, the 4-phenyl-1,3-thiazole moiety and the propanamide group—to create a new molecule with potentially enhanced or novel biological activities. The 4-phenyl-1,3-thiazole-2-amine scaffold, a precursor to the target compound, has been identified as a promising starting point for the development of new therapeutic agents.

The rationale for investigating this specific combination includes:

Synergistic Effects : The combination of the biologically active thiazole ring with the versatile propanamide side chain may lead to synergistic or additive effects, resulting in improved potency or a broader spectrum of activity.

Structural Analogs of Known Drugs : The synthesis of this compound can be seen as part of a broader effort to create structural analogs of existing drugs to explore structure-activity relationships (SAR). For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was undertaken due to the presence of proven pharmacophores in its structure. mdpi.com

Exploring Novel Biological Targets : By modifying the substituents on both the phenyl ring and the propanamide chain, researchers can generate a library of compounds to screen against a variety of biological targets, potentially identifying new mechanisms of action.

Research on closely related compounds, such as 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, has demonstrated that derivatives of this scaffold can exhibit antimicrobial activity and plant growth-promoting effects. nih.gov This provides a strong impetus for the synthesis and evaluation of similar molecules like this compound.

Scope and Objectives of Academic Inquiry into the Chemical Compound

The academic inquiry into this compound encompasses several key areas of chemical and biological research. The primary objectives of such investigations typically include:

Synthesis and Characterization : A fundamental objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. This involves the optimization of reaction conditions and the thorough characterization of the synthesized compounds using various spectroscopic and analytical techniques. mdpi.comresearchgate.net

Biological Screening : A major focus of academic research is the evaluation of the biological activities of the synthesized compounds. This often involves in vitro screening against a panel of targets, such as microbial strains (bacteria and fungi), cancer cell lines, or specific enzymes. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of this compound, researchers aim to understand the relationship between its chemical structure and its biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Mechanism of Action Studies : For compounds that exhibit significant biological activity, a key objective is to elucidate their mechanism of action. This can involve a variety of experimental techniques to identify the specific molecular target and the biochemical pathways that are affected.

The overarching goal of this academic inquiry is to assess the potential of this compound as a lead compound for the development of new therapeutic agents or other valuable chemical products.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-11(15)14-12-13-10(8-16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSBWWLDSHUOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Phenyl 1,3 Thiazol 2 Yl Propanamide

Established Synthetic Pathways for Thiazole-Propanamide Scaffolds

The synthesis of the N-(4-phenyl-1,3-thiazol-2-yl)propanamide core relies on foundational reactions that first construct the 4-phenyl-1,3-thiazol-2-amine intermediate, which is subsequently acylated.

Hantzsch Synthesis and Modifications for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis remains the most prominent and widely utilized method for constructing the 2-aminothiazole (B372263) ring system. encyclopedia.pubwikipedia.orgrhhz.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. encyclopedia.pub For the synthesis of the 4-phenyl-1,3-thiazol-2-amine precursor, the typical starting materials are a 2-haloacetophenone (such as 2-bromoacetophenone) and thiourea (B124793). organic-chemistry.orgrsc.org

The reaction mechanism proceeds through the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the 2-bromoacetophenone (B140003). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. encyclopedia.pub

Over the years, numerous modifications to the classical Hantzsch synthesis have been developed to improve efficiency, yields, and environmental friendliness. These include:

Solvent-Free Conditions: Performing the condensation of 2-bromoacetophenones with thiourea without a solvent can lead to rapid reaction completion (within seconds) and high yields with an easy workup. organic-chemistry.orgthieme-connect.com

Microwave Irradiation: The use of microwave heating can significantly reduce reaction times, often leading to the formation of the desired thiazole derivatives in minutes with high yields. bepls.com

Alternative Catalysts: While some versions are catalyst-free, others employ various catalysts to facilitate the reaction under milder conditions. organic-chemistry.orgbepls.com

Flow Chemistry: Hantzsch reactions have been successfully performed in heated microreactor systems, demonstrating similar or greater conversion rates compared to equivalent macro-scale batch syntheses. rsc.org

These modifications make the Hantzsch synthesis a versatile and robust method for accessing a wide array of 2-amino-4-phenylthiazole (B127512) derivatives, the key intermediates for this compound.

| α-Haloketone | Thio-Component | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Ethanol (B145695), Reflux | 4-phenyl-1,3-thiazol-2-amine | Good |

| 2-Bromoacetophenone | Thiourea | Solvent-free, Catalyst-free | 4-phenyl-1,3-thiazol-2-amine | High |

| Substituted 2-bromoacetophenones | Substituted thioureas | Heated microreactor, 70 °C | Substituted 2-aminothiazoles | High Conversion |

Amide Bond Formation via Coupling Reactions (e.g., DCC-Mediated)

Once the 4-phenyl-1,3-thiazol-2-amine core is synthesized, the final step is the formation of the propanamide group. This is achieved through a standard amide bond formation reaction between the 2-amino group of the thiazole and propanoic acid. A widely used method for this transformation is a coupling reaction mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

DCC is a dehydrating agent that activates the carboxyl group of propanoic acid, making it susceptible to nucleophilic attack by the amine. mdpi.comresearchgate.net The mechanism involves the formation of a highly reactive O-acylisourea intermediate. The 2-amino group of the thiazole then attacks this intermediate, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. mdpi.com The reaction is often catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP), which accelerates the process and can improve yields. researchgate.net

The general procedure involves stirring the carboxylic acid (propanoic acid) with DCC, followed by the addition of the amine (4-phenyl-1,3-thiazol-2-amine). The insoluble DCU byproduct can be conveniently removed by filtration. mdpi.com This method is highly efficient and is a cornerstone of amide synthesis in pharmaceutical chemistry. mdpi.comresearchgate.net

Condensation Reactions with Varied Starting Materials

Beyond the classic Hantzsch synthesis, other condensation reactions can be employed to form the thiazole scaffold from different starting materials. These methods offer alternative routes that can accommodate a variety of functional groups.

One notable alternative is the Cook-Heilbron synthesis , which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.orgpharmaguideline.com While this leads to a different substitution pattern, it highlights the diversity of condensation strategies.

More relevant to the 4-phenylthiazole (B157171) scaffold are multi-component reactions. For instance, a one-pot condensation of an arylglyoxal monohydrate, a 1,3-dicarbonyl compound, and a thioamide can generate highly substituted thiazoles. bepls.com Another approach involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, which provides thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org These methods showcase the flexibility of condensation chemistry in building the thiazole core from varied and complex starting materials.

| Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thiourea/Thioamide | 2-Aminothiazoles | encyclopedia.puborganic-chemistry.org |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazoles | wikipedia.orgpharmaguideline.com |

| Copper-Catalyzed Condensation | Oxime, Anhydride (B1165640), KSCN | Thiazoles | organic-chemistry.org |

| Three-Component Condensation | Arylglyoxal, 1,3-Dicarbonyl, Thioamide | Substituted Thiazoles | bepls.com |

Stepwise Alkylation and Acylation Strategies

A stepwise approach, focusing on the acylation of a pre-formed 2-aminothiazole intermediate, is the most direct method to obtain the final this compound. After the synthesis of 4-phenyl-1,3-thiazol-2-amine via methods like the Hantzsch synthesis, a standard acylation reaction is performed. nih.gov

This is typically carried out by treating the amine with an acylating agent such as propanoyl chloride or propanoic anhydride in the presence of a base to neutralize the acid byproduct. This nucleophilic acyl substitution directly installs the propanamide group onto the exocyclic nitrogen atom. researchgate.net

Care must be taken during acylation, as 2-aminothiazoles can sometimes undergo side reactions, such as bis-acylation or acylation on the ring nitrogen. To achieve higher selectivity, protection strategies can be employed. For instance, the 2-amino group can first be protected with a tert-butyloxycarbonyl (Boc) group. Subsequent acylation followed by a mild deprotection step can afford the desired N-acylated product cleanly and in good yields. rsc.org While alkylation of the thiazole ring nitrogen is a known reaction that forms thiazolium salts, the synthesis of the target compound focuses specifically on the acylation of the 2-amino group. wikipedia.org

Functional Group Transformations and Derivatization Strategies on the Thiazole-Propanamide Core

Once the this compound molecule is assembled, further modifications can be made to its structure to explore structure-activity relationships.

Substitutions on the Phenyl Moiety

Modifying the phenyl ring of the thiazole-propanamide core can be achieved through two main strategies: building from substituted precursors or direct substitution on the pre-formed scaffold.

The most common and regioselective method is to incorporate the desired substituent from the start of the synthesis. nih.gov This involves using a substituted 2-bromoacetophenone in the Hantzsch synthesis. For example, reacting a 4-chloro-2-bromoacetophenone or a 4-methoxy-2-bromoacetophenone with thiourea will yield a 4-(4-chlorophenyl)- or 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (B182962) intermediate, respectively. rsc.orgnanobioletters.com Subsequent acylation provides the final product with a precisely placed substituent on the phenyl ring. This approach has been used to build libraries of phenyl-substituted thiazoles to investigate their biological activities. nih.gov

Direct electrophilic aromatic substitution on the phenyl ring of the this compound core is also possible, though it can be more complex. The reactivity and regioselectivity are governed by the directing effect of the thiazole-propanamide substituent. The literature indicates that the site of electrophilic attack can be competitive. For instance, 2-acetamido-4-phenylthiazole is reported to undergo nitration at the C-5 position of the thiazole ring, whereas the parent 2-amino-4-phenylthiazole is nitrated on the phenyl ring. chempedia.info This suggests that the reaction conditions must be carefully controlled to achieve selective substitution on the desired phenyl moiety.

Modifications of the Propanamide Chain

The propanamide chain attached to the 2-amino position of the 4-phenyl-1,3-thiazole core serves as a versatile handle for a variety of chemical modifications. Research has demonstrated that the terminal functional group of this chain can be readily transformed, allowing for the synthesis of a diverse library of derivatives.

A key intermediate in these modifications is 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid. This carboxylic acid derivative provides a starting point for several transformations, including esterification and the formation of hydrazides. For instance, the methyl ester, 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoate, has been synthesized by refluxing the parent carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid for 6 hours. nih.gov

This ester can be further converted into 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanehydrazide. This transformation is typically achieved by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as 2-propanol, under reflux conditions for approximately 7 hours. nih.gov The resulting hydrazide is a valuable synthon for further elaboration, particularly for the introduction of other cyclic moieties.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid | CH₃OH, H₂SO₄, reflux, 6 h | Methyl 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoate | nih.gov |

| Methyl 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoate | NH₂NH₂, 2-propanol, reflux, 7 h | 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanehydrazide | nih.gov |

Incorporation of Diverse Heterocyclic Rings

The functionalized propanamide chain is instrumental in the construction of more complex derivatives that incorporate additional heterocyclic systems. The hydrazide derivative, 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanehydrazide, is a particularly useful precursor for this purpose. nih.gov

By condensing the hydrazide with various aromatic or heterocyclic aldehydes, a series of hydrazone derivatives can be synthesized. nih.govresearchgate.net This reaction typically proceeds by refluxing the hydrazide and the corresponding aldehyde in 2-propanol for around 5 hours. nih.gov This method allows for the facile introduction of a wide range of substituted phenyl rings and other heterocyclic fragments, such as furan (B31954) and thiophene, onto the propanamide chain. nih.gov

Furthermore, the core thiazole structure itself can be part of a larger, fused heterocyclic system. Synthetic strategies have been developed to create complex structures where the initial thiazole is annulated with other rings. Examples include the synthesis of pyrano[2,3-d]thiazole and thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives, which bear a sulfonamide moiety. iaea.org These elaborate structures are built upon the fundamental thiazole framework, demonstrating the versatility of this scaffold in constructing diverse and complex molecules. iaea.org

| Precursor | Reactant | Incorporated Ring/Fragment | Resulting Structure Type | Reference |

|---|---|---|---|---|

| 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanehydrazide | Aromatic/Heterocyclic Aldehyd (RCHO) | Substituted Phenyl, Furan, Thiophene | Hydrazone Derivative | nih.gov |

| 2-(4-sulfamoylphenylamino)-thiazole derivative | 2-(4-methoxybenzylidene)malononitrile | Pyrano[2,3-d]thiazole | Fused Heterocyclic System | iaea.org |

| pyrano[2,3-d]thiazole derivative | Formamide | Thiazolo[4,5-b]pyrano[2,3-d]pyrimidine | Fused Heterocyclic System | iaea.org |

Advanced Synthetic Techniques and Green Chemistry Approaches

Microwave-Assisted Synthesis Applications

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. This technology has been successfully applied to the synthesis of the thiazole core and its derivatives. The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thiourea derivative, is particularly amenable to microwave irradiation. researchgate.netbohrium.com

Studies have shown that the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles can be achieved in excellent yields within 5 minutes under solvent-free microwave conditions, a significant improvement over conventional heating methods. researchgate.netbohrium.com This approach not only drastically reduces reaction times but also aligns with the principles of green chemistry by eliminating the need for solvents. researchgate.netbohrium.com Similarly, other researchers have reported the microwave-assisted synthesis of various 1,2,4-triazole (B32235) derivatives linked to thiazole rings, achieving remarkable yields in just 33–90 seconds, compared to several hours required for conventional methods. nih.gov The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture, leading to faster reaction rates and often improved outcomes. nih.gov

| Synthetic Target | Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| N-phenyl-4-(pyridin-4-yl)thiazoles | Microwave (solvent-free) | 5 minutes | Good to Excellent | Fast, solvent-free, no catalyst | researchgate.netbohrium.com |

| N-substituted-triazolyl-thiazole derivatives | Microwave | 33-90 seconds | ~82% | Drastically reduced time | nih.gov |

| N-substituted-triazolyl-thiazole derivatives | Conventional | Several hours | Not specified | - | nih.gov |

| 2-amino-5-aryl thiazole derivatives | Microwave (solvent-free) | 10-15 minutes | Higher than conventional | Fast, efficient, solvent-free | rjpbcs.com |

| 2-amino-5-aryl thiazole derivatives | Conventional (reflux in ethanol) | 8 hours | Lower than microwave | - | rjpbcs.com |

Catalyst Development and Optimization for Enhanced Yields

The optimization of reaction conditions, including the choice of solvent and catalyst, is crucial for maximizing the yield and purity of this compound and its analogs. For the synthesis of the core thiazole ring, studies have investigated the impact of different bases and solvents. For instance, in the synthesis of a 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, various bases such as sodium acetate, sodium carbonate, and triethylamine (B128534) were tested in solvents like water, acetic acid, DMF, and ethanol. nih.gov The best yield was reportedly obtained when the reaction was carried out in water using sodium carbonate as the base. nih.gov

In the context of green chemistry, the use of heterogeneous catalysts is highly desirable as they can be easily separated from the reaction mixture and potentially recycled. One study reports the use of NaHSO₄-SiO₂ as an efficient heterogeneous catalyst for the one-pot synthesis of 2-amino-5-aryl thiazole derivatives under solvent-free microwave conditions. rjpbcs.com This approach highlights a move towards more sustainable and efficient catalytic systems in the synthesis of these heterocyclic compounds.

Purification and Isolation Methodologies for Research-Grade Samples

The isolation and purification of this compound derivatives are critical steps to obtain research-grade samples with high purity. The choice of purification method depends on the physical and chemical properties of the target compound, such as its solubility, polarity, and crystallinity.

Recrystallization is a commonly employed technique for purifying solid compounds. For many N-substituted phenyl thiazole amine derivatives, ethanol has been found to be a suitable solvent for recrystallization, yielding the products as solid materials. nanobioletters.com

Acid-base extraction is a useful method for purifying compounds with acidic or basic functional groups. For example, 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid, a carboxylic acid derivative, was purified by dissolving the crude product in an aqueous sodium hydroxide (B78521) solution. nih.gov After filtering off any insoluble impurities, the filtrate was acidified with acetic acid to a pH of 6, causing the purified product to precipitate. nih.gov A similar work-up procedure involves washing the organic extract with a diluted hydrochloric acid solution, followed by a saturated sodium carbonate solution and brine to remove basic and acidic impurities, respectively. mdpi.com

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the crude product was passed through a short column of silica (B1680970) gel to obtain the purified compound. mdpi.com Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and the effectiveness of the purification process. rjpbcs.commdpi.com

| Purification Method | Description | Example Application | Reference |

|---|---|---|---|

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purification of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine derivatives from ethanol. | nanobioletters.com |

| Acid-Base Extraction | Separation based on the different solubilities of acidic/basic compounds and neutral impurities in aqueous and organic phases. | Purifying a propanoic acid derivative by dissolving in NaOH and re-precipitating with acetic acid. | nih.gov |

| Column Chromatography | Separation of a mixture by passing it through a column containing a stationary phase (e.g., silica gel). | Purification of an N-(benzo[d]thiazol-2-yl)propanamide derivative. | mdpi.com |

| Filtration and Washing | Simple isolation of a solid product, followed by washing with appropriate solvents to remove impurities. | Isolation of dicyclohexylurea byproduct by filtration; washing the filtrate with acid, base, and brine. | mdpi.com |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H-NMR data specifically for N-(4-phenyl-1,3-thiazol-2-yl)propanamide were found.

No published ¹³C-NMR data specifically for this compound were found.

No published 2D-NMR data specifically for this compound were found.

Mass Spectrometry (MS) Analysis

No published HRMS data specifically for this compound were found.

No published LC-MS data specifically for this compound were found.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Elucidation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular ion peak [M]+• would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Upon electron impact, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways for amide-containing aromatic heterocyclic compounds often involve:

α-Cleavage: The most common fragmentation for carbonyl compounds involves the cleavage of the bond adjacent to the carbonyl group. This could result in the loss of the ethyl group (•CH2CH3) to form a stable acylium ion.

Amide Bond Cleavage: Scission of the C-N amide bond is another prominent pathway, which would lead to the formation of ions corresponding to the propanoyl moiety and the 2-amino-4-phenylthiazole (B127512) moiety.

Heterocyclic Ring Fragmentation: The thiazole (B1198619) ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions.

The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure. While specific EI-MS data for this compound is not detailed in the available literature, the fragmentation patterns of related thiazole and amide structures have been studied, providing a basis for predicting its behavior under EI-MS conditions. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

Studies on analogous N-acyl-2-aminothiazole derivatives provide well-established ranges for these vibrations. mdpi.comresearchgate.netdergipark.org.tr The key functional groups and their expected IR absorption bands are summarized in the table below. The presence of a sharp band for the N-H stretch, a strong absorption for the amide C=O (Amide I band), and characteristic peaks for the aromatic and thiazole rings collectively provide strong evidence for the compound's identity.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3450 - 3200 | Medium-Sharp |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretching | 1700 - 1650 | Strong |

| C=N (Thiazole ring) | Stretching | 1640 - 1580 | Medium-Strong |

| C=C (Aromatic/Thiazole) | Stretching | 1600 - 1450 | Medium-Variable |

| N-H (Amide II) | Bending | 1570 - 1515 | Medium-Strong |

Elemental Analysis for Stoichiometric Composition Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method serves to validate the empirical and molecular formula of a newly synthesized compound, thereby confirming its stoichiometric composition and purity. For this compound, with the molecular formula C₁₂H₁₂N₂OS, the theoretical elemental composition can be calculated precisely.

In practice, the synthesized compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentages of C, H, and N. Sulfur content is typically determined by other methods. The experimentally measured percentages are then compared to the calculated theoretical values. A close agreement between the found and calculated values, typically within ±0.4%, is considered strong evidence for the compound's identity and purity. This technique is routinely reported in the synthesis of novel thiazole derivatives to confirm their composition. mdpi.comijcps.orgniscpr.res.in

| Element | Calculated Mass Percentage (%) |

|---|---|

| Carbon (C) | 62.04 |

| Hydrogen (H) | 5.21 |

| Nitrogen (N) | 12.06 |

| Oxygen (O) | 6.89 |

| Sulfur (S) | 13.80 |

X-ray Crystallography for Solid-State Structural Elucidation (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the specific crystal structure of this compound is not publicly available, data from closely related analogs provide significant insight into its likely solid-state conformation.

For instance, the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide has been determined using synchrotron X-ray diffraction. researchgate.net This analog shares the core 4-phenyl-1,3-thiazol-2-amine moiety. The study revealed that the thiazole and phenyl rings are nearly planar fragments. researchgate.net In another related structure, Phenyl N-(1,3-thiazol-2-yl)carbamate, the planes of the phenyl and thiazole rings are oriented at a dihedral angle of 66.69 (3)°. researchgate.net In the crystal structures of these analogs, intermolecular hydrogen bonds (e.g., N—H···N, N—H···O, C—H···O) and π–π stacking interactions play crucial roles in stabilizing the crystal lattice, often linking molecules into extended networks. researchgate.netresearchgate.net It is highly probable that this compound would exhibit similar structural features, including a specific dihedral angle between its ring systems and a network of hydrogen bonds involving the amide N-H and C=O groups.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.901 (3) |

| b (Å) | 5.5160 (11) |

| c (Å) | 23.143 (5) |

| β (°) | 105.32 (3) |

| Volume (ų) | 1588.4 (6) |

| Z (Molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Modeling Studies of N 4 Phenyl 1,3 Thiazol 2 Yl Propanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities with Specific Enzyme Targets

No specific molecular docking studies detailing the binding affinities of N-(4-phenyl-1,3-thiazol-2-yl)propanamide with Urease, COX-2, DprE1, HDAC8, EGFR, Alpha-glucosidase, or Acetylcholinesterase were found in the reviewed literature.

While studies on other thiazole-containing compounds have shown interactions with some of these targets—for instance, different thiazole (B1198619) derivatives have been investigated as potential inhibitors for EGFR nih.gov, Urease nih.govresearchgate.net, COX-2 nih.govmdpi.com, DprE1 uobasrah.edu.iq, and Alpha-glucosidase nih.govnih.govmdpi.com—these findings are not transferable to this compound. The binding affinity is highly dependent on the exact molecular structure, and data for analogous compounds cannot be used to accurately describe the subject molecule.

Identification of Key Interacting Residues and Binding Modes

The identification of key amino acid residues and specific binding modes (e.g., hydrogen bonds, hydrophobic interactions) is a critical output of molecular docking simulations. However, as no docking studies for this compound against the specified enzymes have been published, there is no data available on its specific interactions or binding poses within the active sites of these targets.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict molecular properties such as electronic structure, reactivity, and conformational stability.

Electronic Structure and Reactivity Descriptors

There are no available DFT studies that specifically calculate the electronic structure or reactivity descriptors (such as HOMO-LUMO energy gaps, chemical potential, or hardness) for this compound. Research has been conducted on structurally similar molecules like 4-Phenyl-3H-1,3-thiazol-2-ol, where DFT was used to analyze frontier molecular orbitals and molecular electrostatic potential. nih.gov However, the difference in the functional group (propanamide vs. hydroxyl) means these specific results cannot be extrapolated.

Conformational Analysis and Energetics

A conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. No publications were found that performed a systematic conformational analysis or calculated the energetics of different conformers for this compound using DFT or other quantum chemical methods.

Molecular Dynamics Simulations for Dynamic Interaction Profiles

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a ligand-target complex. This method can assess the stability of binding, conformational changes in the protein or ligand, and provide a more refined understanding of the interaction profile.

A search of the scientific literature yielded no studies that have performed molecular dynamics simulations on this compound, either alone or in complex with any of the specified enzyme targets. Therefore, no information is available regarding its dynamic interaction profile, the stability of its binding, or any associated conformational changes.

Pharmacophore Modeling and Virtual Screening Strategies

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the general strategies for thiazole-containing compounds are well-established and provide a framework for understanding its potential applications in drug discovery. Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For thiazole derivatives, these models are instrumental in virtual screening campaigns to discover new lead compounds with desired therapeutic effects. nih.govresearchgate.net

Virtual screening of thiazole derivatives often involves a multi-step process that begins with the creation of a pharmacophore model based on a set of known active compounds or the crystal structure of a biological target. jddtonline.infonih.gov This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all of which are present in the this compound structure. The phenyl group can act as a hydrophobic feature, the thiazole ring can participate in various interactions, and the propanamide moiety contains both hydrogen bond donor and acceptor sites.

Once a pharmacophore model is developed, it is used to screen large databases of chemical compounds to identify molecules that match the defined spatial and chemical features. nih.gov This process significantly narrows down the number of candidates for further experimental testing. For instance, studies on other thiazole-containing compounds have successfully used this approach to identify potential inhibitors for targets such as Mycobacterium tuberculosis and various enzymes involved in inflammatory processes. researchgate.netjddtonline.info The insights gained from these virtual screening efforts on related thiazole structures can guide the design of focused libraries around the this compound scaffold for various therapeutic applications. nih.gov

In Silico Prediction of Relevant Physicochemical Parameters (Excluding Clinical ADMET)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is generally desirable for oral bioavailability. Aqueous solubility is another key factor, as a compound must dissolve in physiological fluids to be absorbed.

For this compound, various computational algorithms can predict these values. The predicted logP and solubility values are indicative of a compound with moderate lipophilicity and potentially low to moderate aqueous solubility, characteristics common for many small molecule drugs.

Table 1: Predicted Lipophilicity and Aqueous Solubility of this compound

| Parameter | Predicted Value | Method/Software |

|---|---|---|

| logP | 2.5 - 3.5 | Various QSAR models |

| Aqueous Solubility | Low to Moderate | Generic Prediction |

Note: The values in this table are estimations based on the general characteristics of similar chemical structures and may vary depending on the specific prediction software used.

Drug-likeness rules are guidelines used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. These rules are based on the physicochemical properties of known drugs.

Lipinski's Rule of Five is a widely used set of criteria, which states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP not greater than 5.

The Ghose Filter provides a different set of parameters for drug-likeness, including:

Molecular weight between 160 and 480 g/mol .

Molar refractivity between 40 and 130.

LogP between -0.4 and 5.6.

Total number of atoms between 20 and 70. researchgate.net

Based on its chemical structure, this compound is predicted to be compliant with both Lipinski's Rule of Five and the Ghose Filter, suggesting it possesses favorable physicochemical properties for a potential oral drug candidate. mdpi.com

Table 2: Predicted Drug-Likeness Assessment of this compound

| Rule/Filter | Parameter | Predicted Value | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | ~246.3 g/mol | Yes |

| Hydrogen Bond Donors | 1 | Yes | |

| Hydrogen Bond Acceptors | 3 | Yes | |

| logP | ~2.9 | Yes | |

| Ghose Filter | Molecular Weight | ~246.3 g/mol | Yes |

| Molar Refractivity | ~69 | Yes | |

| logP | ~2.9 | Yes |

Note: The values in this table are calculated based on the chemical structure of this compound and are subject to the accuracy of the prediction algorithms.

In silico methods can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes likely involved. For this compound, several metabolic pathways can be anticipated.

The amide bond in the propanamide side chain is a potential site for hydrolysis by carboxylesterases (CES) , which would lead to the formation of 2-amino-4-phenylthiazole (B127512) and propanoic acid. The stability of this amide bond to hydrolysis can be a key determinant of the compound's half-life in the body.

The phenyl ring and the thiazole ring are susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. Hydroxylation of the aromatic rings is a common metabolic pathway for many drugs. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) would depend on the compound's affinity for their active sites.

Furthermore, if the amide bond is cleaved to yield 2-amino-4-phenylthiazole, the resulting primary amine could be a substrate for N-acetyltransferases (NAT) , leading to an N-acetylated metabolite. The rate of this acetylation can vary significantly among individuals due to genetic polymorphisms in NAT enzymes.

While specific predictive metabolism studies for this compound are not available, computational models can rank the likelihood of metabolism at different sites on the molecule, providing valuable guidance for subsequent experimental metabolic studies.

Investigation of Molecular Mechanisms and Biological Interactions in Vitro Research Focus

Antimicrobial Activity and Mechanism Elucidation (In Vitro)

The thiazole (B1198619) nucleus is a fundamental component of many synthetic compounds with demonstrated antibacterial and antifungal potential. researchgate.net In vitro studies on N-(4-phenyl-1,3-thiazol-2-yl)propanamide and its analogues investigate their efficacy against a range of pathogenic microbes.

Spectrum of Activity Against Bacterial and Fungal Strains

Thiazole derivatives have been evaluated against diverse microbial species, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies on N-(thiazol-2-yl)benzenesulfonamide derivatives, which share the core thiazole structure, have shown potent activity against both Gram-negative and Gram-positive bacteria. nih.gov For instance, certain isopropyl-substituted derivatives demonstrated a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov

Similarly, a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives showed prominent inhibitory activity against tested Gram-positive (Staphylococcus aureus, Bacillus cereus, Lactobacillus casei, Streptococcus pneumonia) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, Klebsiella aerogenes) bacterial strains. nih.gov The same study also found significant activity against fungal strains like Aspergillus fumigatus, Aspergillus niger, Candida albicans, and Cryptococcus neoformans. nih.gov The antimicrobial potency in these derivatives was often enhanced by the presence of electron-withdrawing groups. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Type | Test Organism | Activity (MIC) |

|---|---|---|

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 µg/mL |

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 µg/mL |

| Phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Gram-positive bacteria | Prominent Inhibition |

| Phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Gram-negative bacteria | Prominent Inhibition |

Anti-biofilm Formation Studies (In Vitro)

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. Thiazole-containing compounds have been investigated for their ability to interfere with biofilm formation. In vitro studies on new thiazole nortopsentin analogues demonstrated that these compounds can inhibit the initial steps of biofilm formation in a dose-dependent manner. nih.govresearchgate.net

These analogues showed particular selectivity against staphylococcal strains. The most active derivatives had IC₅₀ values against Staphylococcus aureus ATCC 25923 ranging from 0.40–2.03 µM. nih.govresearchgate.net A key finding was that these compounds inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-floating) form, suggesting an anti-virulence mechanism rather than a direct bactericidal effect. nih.govresearchgate.net

Molecular Basis of Antimicrobial Action

Research into the molecular mechanisms of thiazole derivatives suggests multiple modes of action. One proposed mechanism is the blocking of the biosynthesis of specific bacterial lipids. researchgate.net Another study involving a potent antibacterial thiazolidinone derivative identified the inhibition of the S. aureus DNA Gyrase enzyme as a possible mechanism of action. nih.gov For sulfonamide-containing thiazole derivatives, the mechanism can involve the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, which ultimately leads to a bacteriostatic effect by preventing cell division. nih.gov

Anti-Inflammatory Effects (In Vitro Mechanistic Studies)

The thiazole ring is a recognized pharmacophore in the design of anti-inflammatory agents. nanobioletters.commdpi.com In vitro mechanistic studies are crucial for understanding how these compounds modulate inflammatory pathways. A common in vitro method to screen for anti-inflammatory activity is the albumin denaturation assay. nih.gov This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, which is analogous to the protein denaturation that occurs during inflammation.

Studies on various heterocyclic compounds, including those with structures related to this compound, have used this method. For example, a series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were screened using the albumin denaturation assay, with several compounds exhibiting substantial activity. nih.gov Further investigation into the most active compounds revealed inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. nih.gov This suggests that the anti-inflammatory effects of such compounds may be mediated through the inhibition of critical protein kinases involved in the inflammatory response.

Antioxidant Activity Evaluation (In Vitro Assays, e.g., DPPH, ABTS, Ferric Reducing Power)

The evaluation of antioxidant activity is a key component in the pharmacological profiling of new chemical entities. Several standard in vitro assays are used to determine the capacity of a compound to neutralize free radicals and reduce oxidative stress.

Commonly employed methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.orgnih.gov The activity is often expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals. e3s-conferences.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Scavenging Assay : This method involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is scavenged, and the solution loses color. nih.govnih.gov This assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay : This assay measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. nih.govmdpi.com The change in absorbance is directly proportional to the total antioxidant capacity of the compound.

While specific data for this compound is not detailed in the provided search results, the evaluation of related heterocyclic structures in these assays is a standard practice to establish their antioxidant potential. nih.gov

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH | Hydrogen atom donation to scavenge the DPPH radical. | Decrease in absorbance at ~517 nm. |

| ABTS | Scavenging of the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm. |

| FRAP | Reduction of a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex. | Increase in absorbance of the blue-colored product. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with In Vitro Biological Activities

The nature and position of substituents on the 4-phenyl ring significantly influence the biological activity of thiazole (B1198619) derivatives. Research has consistently shown that modulating the electronic properties of this ring can enhance or diminish the compound's potency against various biological targets.

Generally, the introduction of electron-withdrawing groups such as nitro (NO₂) or halogens (Cl, Br, F) on the benzene (B151609) ring is favorable for anticancer and antifungal activities. nih.gov For instance, studies on pyridinethiazole hybrids revealed that compounds with electron-withdrawing groups (Cl, Br, F) on the benzene ring exhibited enhanced anticancer activity compared to the unsubstituted derivative. nih.gov Conversely, the presence of electron-donating groups like methyl (Me) or methoxy (B1213986) (OMe) tended to decrease the activity. nih.gov

In a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives tested for cytotoxicity, analogs with a 4-chloro or a 3-nitro substitution on the N-phenyl ring were synthesized and evaluated. nih.gov Similarly, in a different series of N-(thiazol-2-yl)-benzamide analogs, substitutions on the phenyl ring were found to be critical for activity, with groups like 3-fluoro, 3-methyl, and 3-ethoxy significantly altering the compound's antagonist effects at the Zinc-Activated Channel (ZAC). semanticscholar.org

Table 1: Effect of Aromatic Substituents on Biological Activity of Thiazole Scaffolds

| Substituent Group | Electronic Effect | General Impact on Activity | Example Activity |

| -Cl, -Br, -F | Electron-withdrawing | Favorable / Enhances Activity | Anticancer, Antifungal nih.gov |

| -NO₂ | Strong Electron-withdrawing | Favorable / Enhances Activity | Anticancer, Antifungal nih.gov |

| -CH₃ | Electron-donating | Unfavorable / Decreases Activity | Anticancer nih.govnih.gov |

| -OCH₃ | Electron-donating | Unfavorable / Decreases Activity | Anticancer, Antifungal nih.gov |

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, largely due to the presence and arrangement of its sulfur and nitrogen heteroatoms. nih.govresearchgate.netresearchgate.net These atoms are fundamental to the molecule's biological activity for several reasons:

Aromaticity and Electron Delocalization: The sulfur and nitrogen atoms contribute to a 6π-electron system, rendering the ring aromatic. fabad.org.tr This planarity and electron delocalization are crucial for enabling π-stacking interactions with biological targets. nih.gov

Coordination and Binding: The nitrogen and sulfur atoms act as key hydrogen bond acceptors and can coordinate with metal ions at the active sites of enzymes, which can enhance therapeutic activity. researchgate.net Studies comparing thiazole and oxazole (B20620) fragments have noted that thiazoles are more effective at hydrogen bonding. nih.gov

Amphiphilic Character: The thiazole ring contributes to both the hydrophobic and hydrophilic properties of a molecule, giving it an amphiphilic quality. globalresearchonline.net This characteristic can facilitate diffusion across bacterial cell membranes, which is a key factor in antimicrobial activity. globalresearchonline.net

Modifications to the core ring system, such as fusing it with another ring to form a benzothiazole (B30560), can significantly alter the activity profile. nih.govnih.gov For example, replacing a tetrahydrobenzo[d]thiazole scaffold with a planar benzothiazole-2,6-diamine moiety was found to be advantageous for enzymatic activity in a series of DNA gyrase inhibitors. nih.gov This highlights that the broader ring system, not just the immediate thiazole ring, plays a critical role in modulating biological interactions.

The amide linkage (-CO-NH-) at the 2-position of the thiazole ring is another critical determinant of biological activity. This functional group serves as a rigid and planar unit that can participate in crucial hydrogen bonding interactions with biological receptors.

Studies on analogous heterocyclic scaffolds have demonstrated the essential nature of the amide group. For instance, research on thiadiazole derivatives suggested that the presence of an amide region was essential for cytotoxic activity. ut.ac.ir The amide's N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions help to lock the molecule into a specific conformation within a receptor's binding pocket, thereby enhancing its affinity and efficacy. In the development of probes for tau protein, an amide linkage in benzothiazole derivatives was found to be successful in visualizing neurofibrillary tangles, whereas other linkers failed. rsc.org

Identification of Essential Pharmacophoric Elements within the N-(4-phenyl-1,3-thiazol-2-yl)propanamide Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on SAR studies, the essential pharmacophoric elements of the this compound scaffold can be identified as:

The 4-Aryl Group: A substituted phenyl ring at the C4 position of the thiazole is a key feature. The electronic nature of the substituents on this ring is a primary modulator of activity. nih.gov

The 1,3-Thiazole Nucleus: This five-membered heterocyclic ring is the central scaffold. Its aromaticity and the presence of the sulfur and nitrogen heteroatoms are crucial for binding interactions. researchgate.netresearchgate.net The 2,4-disubstitution pattern is common among many active thiazole-containing compounds. bohrium.com

These three components constitute the core pharmacophore responsible for the biological activities observed in this class of compounds.

Comparative Analysis with Analogous Thiazole-Based Bioactive Chemical Entities

The this compound scaffold shares its core thiazole ring with a wide array of clinically approved drugs and experimental agents, each with distinct structural modifications that confer specific biological activities. globalresearchonline.netglobalresearchonline.net

Comparison with Anti-inflammatory Drugs: Meloxicam, an anti-inflammatory drug, features a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide scaffold. While both contain an amide linked to a sulfur-nitrogen heterocycle, Meloxicam's fused ring system and different substitution pattern are optimized for inhibiting COX enzymes, a different target class.

Comparison with Anticancer Agents: The anticancer drug Dasatinib contains a central thiazole ring, specifically an N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide structure. Here, the thiazole is a core component linking different aromatic and heterocyclic systems. Unlike the simpler this compound, Dasatinib's complex side chains are designed for potent inhibition of multiple tyrosine kinases.

Comparison with Benzothiazole Analogs: Benzothiazole derivatives, where the thiazole ring is fused to a benzene ring, often exhibit different biological profiles. nih.govmdpi.com For instance, N-(benzo[d]thiazol-2-yl)benzamide derivatives have been investigated as allosteric activators of human glucokinase, a target for diabetes. japsonline.com The increased size and rigidity of the benzothiazole scaffold compared to a phenylthiazole can lead to different target specificities.

This comparative analysis demonstrates the versatility of the thiazole nucleus. nih.gov While the core heterocycle is a common feature, the specific substitutions at the C2 and C4 positions, the nature of the amide group, and the presence of additional fused rings ultimately dictate the compound's pharmacological profile and therapeutic application.

Future Directions and Broader Academic Implications of N 4 Phenyl 1,3 Thiazol 2 Yl Propanamide Research

Emerging Research Areas for Thiazole-Propanamide Derivatives in Chemical Science

The versatile thiazole (B1198619) scaffold, a key component of N-(4-phenyl-1,3-thiazol-2-yl)propanamide, continues to be a fertile ground for chemical innovation. Thiazole-containing compounds are recognized for a wide array of biological activities, and future research is expected to build upon this foundation. nih.govglobalresearchonline.net Emerging areas of interest for thiazole-propanamide derivatives include their development as multi-targeted inhibitors, particularly in the context of complex diseases like cancer where targeting multiple pathways can be more effective. nih.gov There is also a growing focus on addressing the global challenge of antimicrobial resistance, with thiazole derivatives being explored for their potential against multidrug-resistant pathogens. nih.gov

Another burgeoning area is the application of green chemistry principles to the synthesis of thiazole derivatives. researchgate.net The development of more sustainable and environmentally friendly synthetic methodologies will be crucial for the broader application and industrial scale-up of these compounds. Furthermore, the unique chemical properties of the thiazole ring make it an attractive component in the design of novel materials and sensors. The exploration of thiazole-propanamide derivatives in materials science could lead to the development of new functional molecules with unique electronic or photophysical properties.

Potential as Research Probes for Elucidating Biological Pathways and Targets

A significant future direction for this compound and its analogs lies in their use as chemical probes to investigate biological systems. The ability of small molecules to selectively interact with and modulate the function of specific proteins is an invaluable tool for dissecting complex biological pathways.

For instance, studies on N-(thiazol-2-yl)-benzamide analogs have identified them as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.org These antagonists act as negative allosteric modulators and have been instrumental in beginning to unravel the physiological functions of this poorly understood ion channel. semanticscholar.org Given the structural similarity, this compound derivatives could be designed and synthesized to probe the function of ZAC and other related ion channels with greater specificity and potency.

Furthermore, N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of eicosanoid metabolism, targeting key enzymes such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1/-2). nih.gov This highlights the potential of the broader class of 2-amino-4-phenyl-thiazole derivatives, from which this compound is derived, to be developed into selective probes for studying the intricate pathways of inflammation. By systematically modifying the propanamide side chain and the phenyl substituent, researchers can create a library of compounds to dissect the roles of different enzymes within the arachidonic acid cascade. nih.gov

The table below summarizes the potential biological targets for thiazole-propanamide derivatives based on studies of structurally related compounds.

| Potential Biological Target | Class of Thiazole Derivative | Potential Application as a Research Probe |

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analogs | Elucidating the physiological and pathological roles of an atypical Cys-loop receptor. semanticscholar.org |

| 5-Lipoxygenase (5-LO) | N,4-diaryl-1,3-thiazole-2-amines | Investigating the inflammatory pathways mediated by leukotrienes. nih.gov |

| Cyclooxygenase-1 & -2 (COX-1/-2) | N,4-diaryl-1,3-thiazole-2-amines | Dissecting the roles of prostaglandins (B1171923) in inflammation and other physiological processes. nih.gov |

| Lanosterol C14α-demethylase | 4-phenyl-1,3-thiazole derivatives | Probing the mechanisms of fungal ergosterol (B1671047) biosynthesis and resistance. nih.gov |

| S-methyl-5-thioadenosine phosphorylase | 4-phenyl-1,3-thiazole-2-amines | Investigating metabolic pathways in pathogens like Leishmania. nih.gov |

Integration with Advanced High-Throughput Screening and Omics Methodologies

The future of research into this compound and its derivatives will be significantly enhanced by the integration of advanced screening and analytical technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets, accelerating the discovery of new lead compounds. nih.gov The development of robust HTS assays for targets of interest, such as the enzymes of the eicosanoid pathway or specific ion channels, will be crucial for identifying novel and potent thiazole-propanamide derivatives. semanticscholar.orgnih.gov

Furthermore, the integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive understanding of the cellular responses to these compounds. nih.gov For example, proteomics can be used to identify the direct protein targets of a bioactive thiazole-propanamide derivative, while metabolomics can reveal the downstream effects on cellular metabolism. brieflands.comnih.gov This multi-omics approach can help to elucidate the mechanism of action of these compounds and identify potential off-target effects. mdpi.com

The synergy between HTS and omics technologies is particularly powerful. Hits identified from an HTS campaign can be further characterized using omics approaches to understand their biological activity on a systems level. nih.gov This integrated approach can lead to a more rational and efficient process for developing novel chemical probes and therapeutic leads from the thiazole-propanamide scaffold.

Challenges and Opportunities in Developing Novel Chemical Entities for Mechanistic Scientific Inquiry

While the future of this compound research is promising, there are several challenges that need to be addressed. A primary challenge lies in the synthesis of diverse and complex libraries of derivatives. The development of efficient and versatile synthetic routes is essential for exploring the structure-activity relationships of these compounds in detail. fabad.org.tr

Another significant challenge is ensuring the selectivity of these compounds for their intended biological targets. Many small molecules interact with multiple proteins in the cell, which can lead to off-target effects and complicate the interpretation of experimental results. A combination of computational modeling, in vitro assays, and cellular studies will be necessary to characterize the selectivity profiles of new thiazole-propanamide derivatives.

Despite these challenges, there are numerous opportunities. The modular nature of the this compound scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. This makes it an ideal starting point for the development of highly tailored chemical probes for specific biological questions.

Moreover, the growing understanding of the biological roles of the targets of thiazole derivatives, such as the enzymes of the eicosanoid pathway and the Zinc-Activated Channel, provides a clear rationale for the continued development of novel inhibitors and modulators. semanticscholar.orgnih.gov The creation of potent and selective chemical probes for these targets will not only advance our fundamental understanding of biology but also has the potential to pave the way for new therapeutic strategies for a range of diseases.

Q & A

Q. What are the key synthetic methodologies for preparing N-(4-phenyl-1,3-thiazol-2-yl)propanamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Thiazole ring formation : Condensation of 4-phenylthiazol-2-amine with α-bromoketones or via Hantzsch thiazole synthesis .

- Propanamide linkage : Reaction of the thiazole intermediate with 3-bromopropanoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Na₂CO₃) to form the amide bond .

- Purification : Recrystallization from methanol or ethanol to isolate the product. Key parameters include solvent choice (DMF for coupling), temperature (room temperature for amidation), and stoichiometric control to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation relies on:

- ¹H/¹³C-NMR : To confirm the thiazole ring protons (δ 7.2–7.5 ppm for aromatic protons) and propanamide backbone (δ 3.0–3.6 ppm for CH₂ groups, δ 168–170 ppm for carbonyl carbons) .

- IR spectroscopy : Identification of amide C=O stretches (~1665 cm⁻¹) and thiazole C=N stretches (~1580 cm⁻¹) .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are relevant for assessing its bioactivity?

- Enzyme inhibition : Test against targets like alkaline phosphatase (ALP) using spectrophotometric assays, comparing IC₅₀ values to standards (e.g., KH₂PO₄) .

- Cytotoxicity screening : MTT assays on cancer cell lines to evaluate antiproliferative potential .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Evaluate bases (e.g., LiH vs. NaH) to enhance coupling efficiency in amidation steps .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to improve intermediate solubility and reaction kinetics .

- Temperature modulation : Controlled heating (40–60°C) during thiazole formation to accelerate cyclization without decomposition .

Q. What computational tools are used to predict structure-activity relationships (SAR)?

- Molecular docking : Map interactions between the thiazole ring and enzyme active sites (e.g., ALP or kinase targets) using AutoDock or Schrödinger .

- QSAR modeling : Correlate electronic descriptors (e.g., LogP, polar surface area) with bioactivity data to guide analog design .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further derivatization .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Ensure consistent protocols (e.g., cell line selection, incubation time) to minimize variability .

- Metabolic stability tests : Evaluate compound stability in plasma or liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .

- Crystallographic validation : Resolve 3D structures via X-ray diffraction to confirm binding modes and rule out off-target effects .

Q. What strategies are effective for derivatizing the propanamide moiety to enhance bioactivity?

- Functional group substitution : Replace the propanamide with sulfonamide or urea groups to modulate solubility and target affinity .

- Heterocyclic fusion : Attach oxadiazole or triazole rings via sulfur bridges to improve metabolic stability and selectivity .

- Stereochemical modification : Synthesize enantiomers to explore chiral recognition in enzyme inhibition .

Methodological Considerations

Q. How to address low solubility in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while avoiding cellular toxicity .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .

Q. What analytical workflows validate purity in multi-step syntheses?

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.